molecular formula C9H9ClO5 B12089333 Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate

Cat. No.: B12089333
M. Wt: 232.62 g/mol
InChI Key: ZYABYPOBENCXBS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is a substituted furan derivative characterized by a 3-furoate ester backbone with a 5-chloro substituent and a 2-(2-methoxy-2-oxoethyl) side chain. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as furo-diazepinediones, via Curtius rearrangement and cyclization reactions . Its structural complexity arises from the juxtaposition of electron-withdrawing (chloro, ester) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H9ClO5

Molecular Weight

232.62 g/mol

IUPAC Name

methyl 5-chloro-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate

InChI

InChI=1S/C9H9ClO5/c1-13-8(11)4-6-5(9(12)14-2)3-7(10)15-6/h3H,4H2,1-2H3

InChI Key

ZYABYPOBENCXBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(O1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate typically involves the esterification of 5-chloro-2-furoic acid with methoxy-oxoethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: furan/benzofuran derivatives , substituted furoates , and sulfonyl/sulfinyl-containing heterocycles . Below is a detailed comparison based on synthesis, properties, and applications:

Structural Analogues: Furan Derivatives
Compound Name Key Features Synthesis Route Applications/Reactivity Reference
Methyl 2-(chloromethyl)-3-furoate Simpler structure: lacks 5-chloro and 2-(2-methoxy-2-oxoethyl) groups. Direct esterification of chloromethyl furan. Intermediate for agrochemicals or polymers.
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate Contains phenoxymethyl and formyl groups. Higher molecular weight (321.55 g/mol). Multi-step coupling reactions. Potential use in drug design.
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran Benzofuran core with sulfonyl and methyl groups. Planar structure with π-stacking interactions. Oxidation of sulfanyl precursors. Studied for crystallography and bioactivity.

Key Differences :

  • Molecular Weight: The target compound (~250–300 g/mol, estimated) is heavier than methyl 2-(chloromethyl)-3-furoate (174.58 g/mol) but lighter than phenoxymethyl analogs (e.g., 321.55 g/mol) .
Functional Analogues: Sulfonyl/Sulfinyl Benzofurans
Compound Name Key Features Synthesis Route Applications/Reactivity Reference
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Sulfinyl group introduces chirality; fluorophenyl enhances lipophilicity. Oxidation of sulfanyl precursors. Antimicrobial and antitumor studies.
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran Sulfonyl group increases polarity; planar crystal packing via π-interactions. Similar oxidation methods. Structural model for drug-receptor binding.

Key Differences :

  • Reactivity : Sulfonyl/sulfinyl groups participate in hydrogen bonding and π-stacking (e.g., centroid-centroid distances: 3.6–3.8 Å in sulfonyl derivatives ), whereas the target compound’s ester groups may favor dipole-dipole interactions.
  • Bioactivity : Sulfinyl/sulfonyl benzofurans exhibit antimicrobial properties , while the target compound’s ester groups may act as prodrug motifs for enhanced bioavailability.
Physicochemical Properties
Property Methyl 5-Chloro-2-(2-Methoxy-2-Oxoethyl)-3-Furoate (Estimated) Methyl 2-(Chloromethyl)-3-Furoate 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran
Molecular Weight ~250–300 g/mol 174.58 g/mol 318.35 g/mol
Melting Point Likely >100°C (due to polar groups) Not reported 375–376 K (102–103°C)
Solubility Moderate in polar aprotic solvents (e.g., DCM, ethyl acetate) Likely similar Low in water; soluble in DCM

Key Insight: The target compound’s chloro and methoxycarbonyl groups may reduce aqueous solubility compared to non-halogenated analogs but improve stability in organic matrices.

Biological Activity

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is an organic compound belonging to the furoate family, characterized by a unique structure that includes a furan ring, a chloro group, and a methoxy-oxoethyl ester group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme catalysis.

Molecular Formula: C9H9ClO5
Molecular Weight: 232.62 g/mol
IUPAC Name: Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate
InChI Key: ZYABYPOBENCXBS-UHFFFAOYSA-N
Canonical SMILES: COC(=O)CC1=C(C=C(O1)Cl)C(=O)OC

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological interactions and potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond, resulting in the release of corresponding acids and alcohols. This mechanism is significant in studies related to enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of furoate derivatives, providing insights into their potential applications:

  • Study on Enzyme-Catalyzed Reactions: A study highlighted the use of this compound as a substrate in enzyme assays, demonstrating its utility in understanding enzyme kinetics and mechanisms involved in ester hydrolysis.
  • Antimicrobial Activity Investigation: Research into related compounds has shown that certain furoates possess antimicrobial properties. Although direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy against microbial strains.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro group + methoxy-oxoethyl groupEnzyme interactions; potential antimicrobial properties
Methyl 5-chloro-2-furoateLacks methoxy-oxoethyl groupLimited biological activity
Ethyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoateEthyl ester instead of methylSimilar enzyme interactions

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